molecular formula C15H16N2O2S2 B2799011 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole CAS No. 710986-67-7

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole

Cat. No.: B2799011
CAS No.: 710986-67-7
M. Wt: 320.43
InChI Key: JOTIOPOVHVOEDO-UHFFFAOYSA-N
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Description

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include rigorous purification steps such as recrystallization and chromatography to achieve the necessary quality standards for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-5-(2-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined aromatic and heterocyclic structure, which provides a versatile platform for various chemical modifications and applications .

Properties

IUPAC Name

3-(2-methylphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-11-6-3-4-7-12(11)14-10-13(15-8-5-9-20-15)16-17(14)21(2,18)19/h3-9,14H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTIOPOVHVOEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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